molecular formula C16H19FN6S B6452584 4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2549038-68-6

4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6452584
CAS No.: 2549038-68-6
M. Wt: 346.4 g/mol
InChI Key: ABEOHZQUXAOEST-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex compound known for its broad spectrum of applications in scientific research. It boasts a unique structural motif that enhances its interaction with various biological targets. This compound combines a cyclopropyl group, a fluorine atom, a pyrimidine ring, and a methylsulfanyl group, reflecting its synthetic complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves several steps:

  • Formation of Cyclopropyl and Fluorinated Pyrimidine Core:

  • Attachment of Methylsulfanyl Group: : This step involves the addition of the methylsulfanyl group to the pyrimidine ring using a suitable thiolating reagent under controlled conditions to avoid overreaction.

  • Coupling with Piperazine: : The piperazine ring is introduced via nucleophilic substitution, usually facilitated by activating agents to enhance the coupling efficiency.

Industrial Production Methods

Industrial-scale synthesis of this compound requires optimization of reaction conditions to maximize yield and purity. This often involves:

  • Use of continuous flow reactors for better control of reaction parameters.

  • Employment of advanced purification techniques such as column chromatography and recrystallization.

  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction can yield simpler derivatives, often requiring metal hydrides or catalytic hydrogenation.

  • Substitution: : The fluorine and methylsulfanyl groups can be substituted under suitable nucleophilic or electrophilic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution Reagents: : Halogenating agents, nucleophiles such as alkoxides.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Reduced pyrimidine derivatives.

  • Substitution Products: : Varied fluorinated or thiolated pyrimidine compounds.

Scientific Research Applications

4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is utilized in diverse scientific research areas:

Chemistry

  • Synthesis of Complex Molecules: : Serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

Biology

  • Protein-Ligand Studies: : Its ability to interact with proteins makes it valuable in studying protein-ligand interactions.

Medicine

  • Drug Discovery: : Explored as a lead compound in the development of new therapeutics, particularly in the treatment of infections and cancer.

Industry

  • Material Science: : Used in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and DNA.

  • Pathways Involved: : Often modulates signaling pathways by binding to enzymes or receptors, leading to inhibition or activation of these pathways.

Comparison with Similar Compounds

Uniqueness

This compound’s unique combination of a cyclopropyl group, fluorine atom, and methylsulfanyl group distinguishes it from other pyrimidine derivatives, offering distinctive chemical reactivity and biological activity.

Similar Compounds

  • 4-chloro-5-fluoro-6-{4-[2-(methylthio)pyrimidin-4-yl]piperazin-1-yl}pyrimidine: : Similar structure but different halogen.

  • 4-cyclopropyl-5-fluoro-6-{4-[2-(ethylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine: : Similar but with an ethyl group instead of a methylsulfanyl group.

Properties

IUPAC Name

4-cyclopropyl-5-fluoro-6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6S/c1-24-16-18-5-4-12(21-16)22-6-8-23(9-7-22)15-13(17)14(11-2-3-11)19-10-20-15/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEOHZQUXAOEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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